molecular formula C13H13FN6O B3802569 N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(1H-tetrazol-1-yl)propanamide

N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(1H-tetrazol-1-yl)propanamide

Cat. No.: B3802569
M. Wt: 288.28 g/mol
InChI Key: AOPYCSKOEFDRCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms and one carbon atom .


Molecular Structure Analysis

The molecular structure of your compound would be characterized by the presence of the indole and tetrazole rings, along with the fluorine atom attached to the indole ring and the amide linkage connecting the indole and tetrazole rings .


Chemical Reactions Analysis

Indole compounds are known to undergo electrophilic substitution, similar to other aromatic compounds . Tetrazoles can act as bioisosteres for carboxylic acid groups, and can participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of your compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could increase the compound’s lipophilicity and metabolic stability .

Mechanism of Action

The mechanism of action would depend on the specific biological target of your compound. Indole derivatives have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with your compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

The future directions for research would likely involve further exploration of the compound’s biological activity and potential therapeutic applications. This could include in vitro and in vivo studies to evaluate its efficacy and safety .

Properties

IUPAC Name

N-[(5-fluoro-1H-indol-2-yl)methyl]-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN6O/c14-10-1-2-12-9(5-10)6-11(17-12)7-15-13(21)3-4-20-8-16-18-19-20/h1-2,5-6,8,17H,3-4,7H2,(H,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOPYCSKOEFDRCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=C(N2)CNC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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